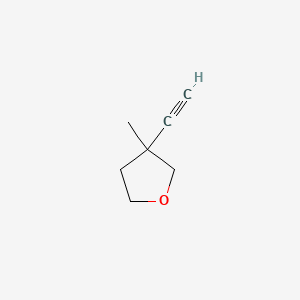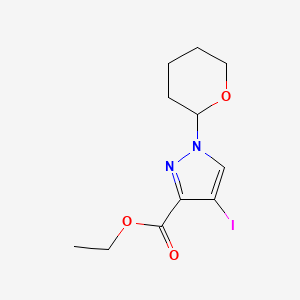
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an ethyl ester, an iodine atom, and an oxan-2-yl group, making it a unique and valuable molecule for various applications.
Preparation Methods
The synthesis of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with carbonyl compounds . One common method includes the reaction of ethyl 4-iodo-3-oxobutanoate with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1-(oxan-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate: Contains a bromine atom, offering different reactivity in substitution reactions.
Properties
Molecular Formula |
C11H15IN2O3 |
|---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 |
InChI Key |
IOXSOZACKIKODT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


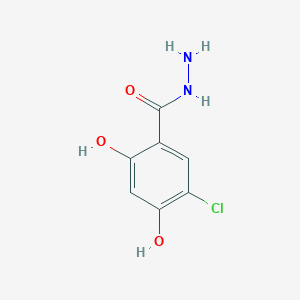

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)

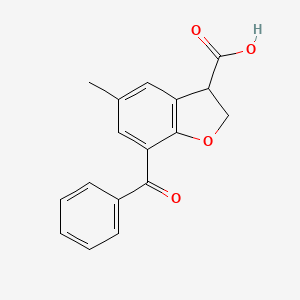
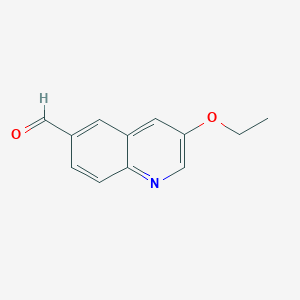
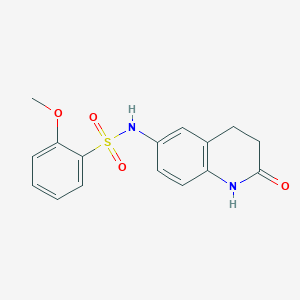
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
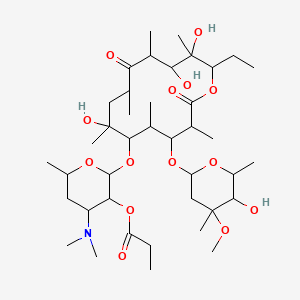
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
